molecular formula C13H19N B1596328 Enefexine CAS No. 67765-04-2

Enefexine

Cat. No. B1596328
CAS RN: 67765-04-2
M. Wt: 189.3 g/mol
InChI Key: NDPOGPAZKKPOPV-UHFFFAOYSA-N
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Description

Enefexine is a pharmaceutical drug derived from 4-phenylpiperdine . It is a CNS active agent and is used as an antidepressant . The molecular formula of Enefexine is C13H19N .


Synthesis Analysis

The synthesis of Enefexine involves several steps . The process starts with 4-(4-ethylphenyl)-2-piperidone, which is added to a suspension of lithium aluminium hydride in tetrahydrofuran . The mixture is stirred at 60°C for one hour, then cooled to room temperature . Water and sodium hydroxide solution are added dropwise, and the mixture is filtered through kieselguhr . The filtrate is concentrated by evaporation to yield crude 4-(4-ethylphenyl)-piperidine, which is then converted into the hydrochloride .

Scientific Research Applications

  • Environmental Concentrations of Engineered Nanomaterials :

    • A review of literature concerning environmental concentrations of ENMs like TiO2, ZnO, Ag, fullerenes, CNT, and CeO2 in various environmental media reveals that modeling studies provide preliminary validation of environmental concentrations, but trace analytical methods specific for ENM detection and quantification are lacking (Gottschalk, Sun, & Nowack, 2013).
  • Cardiovascular Research Highlights from the Americas :

    • This commentary highlights research on cardiovascular disease, including the effects of serelaxin in a mouse model of myocardial infarction and the role of scaffold protein AKAP150 in heart failure. While not directly related to Enefexine, it exemplifies the breadth of research in medical applications of new compounds (Smart & Madhur, 2019).
  • Chinese Medicine Tongxinluo and Vascular Endothelial Function :

    • The study on Tongxinluo, a Chinese medicinal compound, shows its ability to up-regulate the expression of eNOS via the PI-3K/Akt/HIF-dependent signaling pathway, thus improving endothelium-dependent vasodilation. This might be relevant if Enefexine has similar pathways or targets (Liang et al., 2011).
  • Nanomaterial Toxicity Testing in the 21st Century :

    • This paper discusses the need for predictive toxicological approaches and high-throughput screening in vitro to assess the hazard of engineered nanomaterials, including possibly Enefexine, if it falls under this category (Nel et al., 2013).

properties

IUPAC Name

4-(4-ethylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h3-6,13-14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPOGPAZKKPOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057803
Record name Enefexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enefexine

CAS RN

67765-04-2
Record name Enefexine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067765042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enefexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENEFEXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JMM46GA2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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